molecular formula C13H18O3 B15338270 Methyl 2-(4-ethoxyphenyl)-2-methylpropanoate

Methyl 2-(4-ethoxyphenyl)-2-methylpropanoate

Cat. No.: B15338270
M. Wt: 222.28 g/mol
InChI Key: FTNXFNHNDUBBJV-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxyphenyl)-2-methylpropanoate is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with an ethoxy group and a methyl group, along with a methoxy carbonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common method to synthesize this compound involves the esterification of 2-(4-ethoxyphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of 4-ethoxybenzene with 2-methylpropene in the presence of an aluminum chloride catalyst, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed:

  • Oxidation: 2-(4-ethoxyphenyl)-2-methylpropanoic acid or 2-(4-ethoxyphenyl)-2-methylpropanone.

  • Reduction: 2-(4-ethoxyphenyl)-2-methylpropanol.

  • Substitution: Various substituted phenyl ethers or amines.

Scientific Research Applications

Methyl 2-(4-ethoxyphenyl)-2-methylpropanoate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-ethoxyphenyl)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-(4-ethoxyphenyl)-2-methylpropanoate is similar to other esters and phenyl-containing compounds. Some similar compounds include:

  • Methyl 2-(4-methoxyphenyl)-2-methylpropanoate: Similar structure but with a methoxy group instead of ethoxy.

  • Methyl 2-(4-hydroxyphenyl)-2-methylpropanoate: Similar structure but with a hydroxyl group instead of ethoxy.

  • Methyl 2-(4-ethoxyphenyl)-3-methylbutanoate: Similar structure but with a different alkyl chain length.

Properties

IUPAC Name

methyl 2-(4-ethoxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-16-11-8-6-10(7-9-11)13(2,3)12(14)15-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNXFNHNDUBBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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